LXS-196 HCl
Description
Contextualization of Protein Kinase C (PKC) Isoforms in Cellular Homeostasis and Disease Pathobiology
The protein kinase C (PKC) family comprises a diverse group of serine/threonine kinases that play crucial roles in a wide array of cellular processes essential for maintaining cellular homeostasis. nih.govcreativebiolabs.net These processes include cell proliferation, differentiation, migration, survival, and apoptosis. nih.govcreativebiolabs.netmedcraveonline.com PKC isoforms are activated by various signals, often involving lipids like diacylglycerol (DAG) and phosphatidylserine, and in some cases, calcium. researchgate.netahajournals.org
Based on their activation requirements and structural differences, mammalian PKC isoforms are classified into four main categories: classical PKCs (cPKCs: α, βI, βII, γ), novel PKCs (nPKCs: δ, ε, η, θ), atypical PKCs (aPKCs: ζ, ι/λ), and the PKNs (PKN1, PKN2, PKN3). creativebiolabs.netahajournals.org The specific functions and cellular localization of these isoforms contribute to the complexity and specificity of PKC-mediated signaling pathways. medcraveonline.com
Dysregulation of PKC signaling has been implicated in the pathogenesis of numerous diseases, prominently including cancer, neurological disorders, and cardiovascular diseases. creativebiolabs.netahajournals.org In cancer, certain PKC isoforms can act as oncogenes promoting proliferation and survival, while others may function as tumor suppressors. nih.govcreativebiolabs.net For instance, PKC-alpha and PKC-epsilon are often overexpressed in human cancers and are associated with increased proliferation and survival. nih.gov Conversely, PKC-delta has been shown to play a role in inducing apoptosis and suppressing cell cycle progression. nih.govmedcraveonline.com Altered PKC activity is also linked to vascular complications in diseases like diabetes, affecting processes such as permeability, contractility, and cell growth. ahajournals.org
Overview of LXS-196 HCl as a Potent and Selective PKC Inhibitor for Preclinical Investigation
This compound (Darovasertib) is characterized as a potent, selective, and orally active small molecule inhibitor of protein kinase C. medchemexpress.comselleckchem.comclinicaltrials.eu Its mechanism of action involves binding to and inhibiting PKC, thereby preventing the activation of downstream signaling pathways mediated by this enzyme. medchemexpress.comnih.gov This inhibition can lead to outcomes such as the induction of cell cycle arrest and apoptosis in susceptible tumor cells. medchemexpress.comnih.gov
Preclinical studies have demonstrated that Darovasertib (B560598) potently inhibits the activity of several PKC isoforms. It has shown inhibitory activity against classical PKCs (α, β) and novel PKCs (δ, ε, η, θ). frontiersin.org Reported IC50 values for Darovasertib include 1.9 nM for PKCα, 0.4 nM for PKCθ, and 3.1 µM for GSK3β, indicating high potency against specific PKC isoforms. medchemexpress.com Research has also indicated its inhibitory effect on LRRK1 kinase activity, with an IC50 of approximately 40 nM, and this inhibition correlates with decreased phosphorylation of endogenous Rab7A and cellular PKC substrates. selleckchem.combiorxiv.org
Rationale for Development as a Second-Generation Inhibitor in Preclinical Models
The development of this compound as a second-generation PKC inhibitor is rooted in the limitations observed with earlier PKC inhibitors. Previous attempts to target PKC in disease, particularly in cancer, faced challenges related to toxicity and limited efficacy, partly due to a lack of isoform specificity. nih.govnih.gov For example, a phase I study of sotrastaurin (B1684114) (AEB071), a pan-inhibitor of classical and novel PKC isoforms, showed modest clinical activity and dose-limiting gastrointestinal toxicities. nih.govresearchgate.netnih.gov
This compound was designed with improved pharmaceutical properties and a highly selective kinase profile compared to some first-generation inhibitors like AEB071. nih.gov This enhanced selectivity was intended to afford increased tolerability in preclinical studies. nih.gov The rationale for developing Darovasertib specifically targeted preclinical models of diseases driven by aberrant PKC signaling, such as uveal melanoma, where mutations in GNAQ or GNA11 genes lead to the constitutive activation of the PKC pathway. frontiersin.orgwikipedia.orgnih.govdigitellinc.com The aim was to create a more potent and better-tolerated inhibitor that could effectively target the specific PKC isoforms implicated in these diseases. frontiersin.orgnih.gov
Research Significance and Unmet Needs in Preclinical Disease Models
The research significance of this compound lies in its potential to address unmet needs in preclinical disease models, particularly those characterized by dysregulated PKC signaling. Uveal melanoma, a rare and aggressive form of eye cancer with a high propensity for metastasis and poor prognosis, is a prime example where Darovasertib is being extensively investigated. frontiersin.orgwikipedia.orgdigitellinc.com Approximately 90% of uveal melanoma cases harbor activating mutations in GNAQ or GNA11 genes, which constitutively activate the PKC pathway. frontiersin.orgwikipedia.orgnih.gov Despite aggressive local treatment, metastasis is common, and effective treatment options for metastatic disease remain limited. nih.govdigitellinc.com
Preclinical studies with Darovasertib have shown promising results in uveal melanoma models. In a 92.1 GNAQ uveal melanoma xenograft model in mice, Darovasertib demonstrated improved efficacy, leading to tumor regression in a dose-dependent manner. medchemexpress.commedchemexpress.com
The research highlights the importance of targeting specific PKC isoforms or pathways downstream of activating mutations. While PKC inhibition alone with Darovasertib significantly inhibits MAPK activity, it did not induce cell death in the majority of uveal melanoma cell lines in some studies. frontiersin.org This suggests that PKC inhibition may primarily decrease cell proliferation rather than directly induce cell death in these models. frontiersin.org Consequently, preclinical research is exploring combination strategies, such as combining Darovasertib with MEK inhibitors like binimetinib (B1684341) or crizotinib (B193316), to potentially achieve synergistic anti-tumor effects by targeting multiple activated pathways downstream of GNAQ/GNA11 mutations. frontiersin.org Preclinical evaluation of such combinations has shown promise. nih.govresearchgate.net
The research significance extends beyond uveal melanoma, with investigations into the role of LXS-196 in other areas, such as its effect on LRRK1 kinase activity and potential implications in related cellular processes biorxiv.org, and its role in digestive exophagy in the context of atherosclerosis research acs.org.
The unmet needs in these preclinical models underscore the importance of further research into the specific mechanisms of action of this compound, identifying sensitive patient populations or disease subtypes, and evaluating its efficacy and potential in combination therapies to improve outcomes in diseases driven by aberrant PKC signaling.
Detailed Research Findings: Inhibition of PKC Isoforms by Darovasertib
Preclinical studies have characterized the inhibitory profile of Darovasertib against various PKC isoforms and other kinases. The following table summarizes some reported in vitro inhibition data:
| Kinase Target | IC50 (nM) |
| PKCα | 1.9 |
| PKCθ | 0.4 |
| GSK3β | 3100 |
| LRRK1 | ~40 |
*Data compiled from various preclinical studies. medchemexpress.comselleckchem.combiorxiv.org
This data illustrates the potent inhibitory activity of Darovasertib against specific PKC isoforms, particularly PKCθ and PKCα, at nanomolar concentrations. While it also shows some activity against GSK3β, the potency is significantly lower. The inhibition of LRRK1 suggests potential off-target effects or involvement in other signaling pathways.
Detailed Research Findings: Preclinical Efficacy in Uveal Melanoma Xenograft Model
Studies in mouse xenograft models using human uveal melanoma cells harboring GNAQ mutations have provided evidence of Darovasertib's preclinical efficacy.
| Model | Cell Line | Mutation | Treatment | Observation | Source |
| Mouse Xenograft | 92.1 | GNAQ | Darovasertib (15, 30, 75, 150 mg/kg, P.O.) | Dose-dependent suppression of tumor growth | medchemexpress.commedchemexpress.com |
| Mouse Xenograft (Combination Study) | Not Specified | GNAQ/GNA11 | Darovasertib + MEK inhibitor (e.g., binimetinib) | Synergistic anti-tumor effect | frontiersin.orgnih.gov |
*Data compiled from preclinical studies.
These findings support the preclinical activity of Darovasertib as a single agent in reducing tumor growth in a relevant model and highlight the potential for enhanced efficacy when combined with other targeted therapies.
Properties
Molecular Formula |
C22H25Cl2F3N8O |
|---|---|
Molecular Weight |
544.15 |
IUPAC Name |
3-Amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide dihydrochloride |
InChI |
InChI=1S/C22H23F3N8O.2ClH/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16;;/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34);2*1H |
InChI Key |
HEACNZAVEISRMY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NC=CC=C1N2CCC(N)(CC2)C)C3=NC(C4=NC=CC=C4C(F)(F)F)=CN=C3N.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NVP-LXS196; NVPLXS196; NVP LXS196; LXS196; LXS-196; LXS 196 |
Origin of Product |
United States |
Molecular Pharmacology and Target Engagement of Lxs 196 Hcl
Elucidation of Protein Kinase C (PKC) Isoform Selectivity and Potency
LXS-196 HCl has been identified as a second-generation oral PKC inhibitor. nih.gov It demonstrates potent inhibitory activity against both classical (α, β) and novel (δ, ε, η, θ) PKC isoforms. ushelf.comnih.gov The compound was developed to have improved pharmaceutical properties and a highly selective kinase profile, which contributes to better tolerability in preclinical studies. nih.govnih.gov
Inhibitory Concentration (IC50) Profiling for PKCα
This compound exhibits potent inhibition of PKCα with a reported IC50 value of 1.9 nM. medchemexpress.combiorbyt.comfishersci.fiabmole.comushelf.com
Inhibitory Concentration (IC50) Profiling for PKCθ
The compound shows even greater potency against PKCθ, with a reported IC50 of 0.4 nM. medchemexpress.combiorbyt.comfishersci.fiabmole.comushelf.com
Inhibitory Concentration (IC50) Profiling for GSK3β
In contrast to its high potency against PKC isoforms, this compound is significantly less active against Glycogen Synthase Kinase 3 beta (GSK3β), with a reported IC50 of 3.1 μM. medchemexpress.combiorbyt.comfishersci.fiabmole.comushelf.com This highlights the selectivity of the compound.
Interactive Table: IC50 Values for this compound
| Target Kinase | IC50 Value |
| PKCα | 1.9 nM |
| PKCθ | 0.4 nM |
| GSK3β | 3.1 µM |
Comprehensive Kinome Selectivity and Off-Target Profiling
This compound is described as having a highly selective kinase profile. nih.govnih.gov It is active across multiple PKC isoforms while being highly selective relative to other kinases. ideayabio.com This selectivity is a key feature, optimized to minimize off-target effects. nih.gov For instance, its cellular activity in preclinical studies was restricted to uveal melanoma cell lines with specific genetic mutations (GNAQ or GNA11) and it showed no activity in skin-derived melanoma cell lines with different mutations (B-Raf or N-Ras). nih.gov
Mechanistic Interrogation of PKC-Mediated Signaling Pathway Modulation
PKC is a serine/threonine protein kinase that, when overexpressed in certain cancer cells, is involved in tumor cell proliferation, differentiation, survival, and invasion. medchemexpress.com Mutations in GNAQ and GNA11, found in a high percentage of uveal melanomas, lead to the continuous activation of the PKC pathway. mdpi.comnih.gov this compound binds to and inhibits PKC, which in turn prevents the activation of these downstream signaling pathways. medchemexpress.comushelf.com This inhibition can disrupt pathways like the mitogen-activated protein kinase (MAPK) signaling pathway. ushelf.com
Impact on Cellular Proliferation Mechanisms
By inhibiting PKC, this compound can suppress the proliferation of tumor cells. nih.govmdpi.com The inhibition of the PKC signaling cascade leads to a decrease in tumor cell proliferation and survival. nih.gov This action may result in the induction of cell cycle arrest and apoptosis in susceptible tumor cells. medchemexpress.com Research has shown that inhibiting PKC can lead to reduced cell viability and tumor shrinkage. mdpi.com
Induction of Cell Cycle Arrest in Susceptible Cellular Models
The inhibition of PKC by LXS-196 prevents the activation of downstream signaling pathways crucial for cell growth and division. nih.govmedkoo.comcancer.gov This disruption of the normal cell cycle machinery leads to a halt in proliferation in susceptible tumor cell populations. While the primary mechanism is the induction of cell cycle arrest, research suggests that PKC inhibition alone may be insufficient to trigger cell death in certain cancer types, such as uveal melanoma, highlighting the potential for combination therapies. nih.gov Preclinical studies have demonstrated that targeting PKC with LXS-196 effectively promotes cell cycle inhibition, providing a key rationale for its therapeutic development. nih.gov
Mechanisms of Apoptosis Induction in Preclinical Cell Lines
LXS-196 induces apoptosis, or programmed cell death, in vulnerable cancer cells by blocking PKC-mediated survival signals. nih.govcancer.govtargetmol.com The process of apoptosis is a critical endpoint for many anti-cancer therapies and is executed by a family of proteases called caspases. frontiersin.org In the context of uveal melanoma, while LXS-196 can inhibit proliferation, its ability to induce apoptosis is significantly enhanced when used in combination with other targeted agents. For instance, preclinical studies pairing LXS-196 with the Focal Adhesion Kinase (FAK) inhibitor, VS-4718, demonstrated a synergistic effect in promoting apoptosis in uveal melanoma cells. nih.gov This suggests that dual pathway inhibition can overcome potential resistance mechanisms and more effectively trigger the apoptotic cascade. The activation of effector caspases, such as caspase-3 and caspase-7, is a central event in the execution phase of apoptosis, leading to the cleavage of cellular proteins and the dismantling of the cell. biorxiv.org
Influence on Tumor Cell Differentiation and Survival Pathways
PKC is a family of serine/threonine kinases that acts as a central node in signaling pathways regulating not only proliferation but also tumor cell differentiation and survival. nih.govmedkoo.comcancer.gov LXS-196 targets both classical (α, β) and novel (δ, ε, η, θ) PKC isoforms. nih.govfrontiersin.org This is particularly relevant in cancers like uveal melanoma, where activating mutations in GNAQ and GNA11 genes lead to constitutive activation of the PKC pathway. rcsb.org
By inhibiting PKC, LXS-196 effectively downregulates key survival pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov This inhibition disrupts the signals that promote cancer cell survival and proliferation. Evidence of target engagement in clinical settings has been confirmed through the analysis of on-treatment tumor biopsies, which showed decreased levels of phosphorylated PKCδ and its downstream substrate, myristoylated alanine-rich C-kinase substrate (MARCKS). nih.govaacrjournals.org This demonstrates that LXS-196 successfully reaches its target and exerts its intended biological effect on tumor survival signaling.
Molecular Interaction Analysis and Structural Insights
The efficacy and selectivity of LXS-196 are rooted in its specific molecular interactions with its target kinases. Detailed analyses, including binding assays and structural biology, have provided a clear picture of how this inhibitor functions at an atomic level.
Binding Kinetics and Thermodynamics with Target Kinases
LXS-196 is a highly potent inhibitor of several PKC isoforms. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. In vitro biochemical assays have determined that LXS-196 inhibits PKCα and PKCθ with IC50 values in the low nanomolar range, indicating a strong binding affinity. medchemexpress.comabmole.com Its selectivity is highlighted by a significantly higher IC50 value against other kinases, such as GSK3β. targetmol.commedchemexpress.com This selectivity profile is crucial for minimizing off-target effects. Further studies have shown it also inhibits LRRK1 kinase activity with an IC50 of approximately 40 nM. selleckchem.com
| Target Kinase | IC50 Value |
|---|---|
| PKCα | 1.9 nM |
| PKCθ | 0.4 nM |
| GSK3β | 3.1 µM |
| LRRK1 | ~40 nM |
Structural Basis of Ligand-Protein Interaction (e.g., from X-ray Crystallography of PKC-LXS-196 HCl complexes)
The precise binding mode of LXS-196 to its target has been elucidated through X-ray crystallography. The crystal structure of the catalytic domain of human PKC alpha in complex with darovasertib (B560598) (NVP-LXS196) has been solved at a resolution of 2.82 Å (PDB ID: 8UAK). ebi.ac.ukrcsb.org
This structural data provides critical insights into the interactions between the inhibitor and the amino acid residues within the ATP-binding pocket of the kinase. Such information is invaluable for understanding the basis of the inhibitor's high affinity and selectivity. The analysis of the co-crystal structure confirms that the molecule binds within the active site, preventing the binding of ATP and subsequent phosphorylation of substrates. This structural information confirms the binding mode proposed by molecular modeling and serves as a foundation for the rational design of next-generation inhibitors with improved properties. researchgate.net
Molecular Dynamics Simulations and Computational Docking Studies
Computational methods, including molecular dynamics (MD) simulations and docking studies, are instrumental in drug discovery. While specific, detailed MD simulation studies for the LXS-196 and PKC interaction are not extensively published in peer-reviewed literature, these techniques are a standard part of the drug development process. medchemexpress.commedchemexpress.com
Generally, computational docking would be used to predict the binding pose of LXS-196 within the ATP-binding site of various PKC isoforms, helping to explain its selectivity profile. MD simulations would then be employed to study the dynamic behavior of the LXS-196-PKC complex over time. acs.org These simulations can provide insights into the stability of the binding, the role of water molecules in the interaction, and the conformational changes that occur in the protein upon inhibitor binding, complementing the static picture provided by X-ray crystallography.
Investigation of Downstream Signaling Cascades
Modulation of GNAQ/GNA11 Mutant-Driven Pathways in Uveal Melanoma Models
This compound, also known as Darovasertib, is a potent and selective inhibitor of Protein Kinase C (PKC). medchemexpress.com Its mechanism of action is particularly relevant in the context of uveal melanoma (UM), where over 90% of tumors harbor activating mutations in the genes GNAQ or GNA11. nih.govmdpi.com These mutations, which are early events in UM development, result in the constitutive activation of the Gαq and Gα11 protein subunits. researchgate.netmdpi.com This sustained activation disables the intrinsic GTPase activity, leading to the continuous stimulation of downstream signaling pathways. mdpi.comnih.gov
The primary effector pathway activated by mutant GNAQ/11 is the Phospholipase C (PLC)/PKC signaling cascade. nih.gov Constitutively active Gαq/11 stimulates PLCβ, which in turn leads to the production of diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3). nih.gov DAG is a critical second messenger that recruits and activates PKC isoforms. researchgate.net this compound exerts its therapeutic effect by directly inhibiting these activated PKC enzymes, thereby blocking the oncogenic signaling driven by the GNAQ/GNA11 mutations. nih.govideayabio.com Preclinical studies have demonstrated that UM cell lines with GNAQ or GNA11 mutations are selectively sensitive to PKC inhibitors like this compound. nih.gov
| Key Components in the GNAQ/11 Pathway | Role in Uveal Melanoma | Effect of this compound |
| GNAQ/GNA11 | Oncogenic driver mutations lead to constitutive activation. mdpi.comresearchgate.net | Indirectly targets the downstream effects of these mutations. |
| Phospholipase Cβ (PLCβ) | Activated by GNAQ/11, leading to second messenger production. nih.gov | Blocks the signaling cascade initiated by PLCβ activation. |
| Protein Kinase C (PKC) | Key signaling node activated by GNAQ/11-driven pathways. nih.gov | Directly inhibits PKC activity. medchemexpress.com |
Regulation of RasGRP3 Expression and Phosphorylation
A critical downstream event following PKC activation in GNAQ/GNA11-mutant uveal melanoma is the regulation of Ras guanyl-releasing protein 3 (RasGRP3). nih.gov Research has shown that in UM cells, PKC activation leads to both the phosphorylation and increased transcript expression of RasGRP3. nih.gov Specifically, PKC-θ and PKC-β2 have been identified as kinases that can phosphorylate RasGRP3 in vitro. nih.gov RasGRP3 functions as a guanine (B1146940) nucleotide exchange factor, providing a crucial link that transduces the signal from the activated GNAQ/GNA11-PKC axis to the Ras family of small GTPases. nih.govmdpi.com By inhibiting PKC, this compound is understood to suppress the phosphorylation and subsequent activation of RasGRP3, thereby disrupting this key signaling connection. nih.gov An exploratory analysis from a phase I trial of LXS-196 suggested that RasGRP3 may serve as a potential biomarker for predicting efficacy, with evidence of a transcriptional regulatory feedback on RasGRP3 following PKC inhibition. universiteitleiden.nl
Cross-talk with Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK1/2) Signaling Pathways
The activation of the RasGRP3 by PKC serves as a direct bridge to the mitogen-activated protein kinase (MAPK) pathway, a signaling cascade crucial for cell proliferation and survival. nih.govresearchgate.net Once activated, RasGRP3 facilitates the loading of Ras with GTP, leading to the activation of the RAF-MEK-ERK signaling module. researchgate.netnih.gov This results in the phosphorylation and activation of ERK1/2, which then translocates to the nucleus to regulate transcription factors involved in cell cycle progression and survival. nih.govwikipedia.org The constitutive activation of the MAPK/ERK pathway is a hallmark of GNAQ/GNA11-mutant uveal melanoma. mdpi.commdpi.com
This compound, by inhibiting PKC, effectively suppresses this downstream MAPK/ERK signaling. ideayabio.comnih.gov This inhibition of the MAPK pathway is considered a primary mechanism through which this compound exerts its anti-proliferative effects in uveal melanoma cells. researchgate.net The interplay between PKC and the MAPK pathway highlights a significant point of therapeutic intervention for tumors driven by GNAQ/GNA11 mutations. researchgate.netnih.gov
Effects on LRRK1 Kinase Phosphorylation and Activation
Beyond the canonical MAPK pathway, research has uncovered a novel signaling branch affected by this compound involving the Leucine-rich-repeat-kinase 1 (LRRK1). biorxiv.orgnih.gov LRRK1, a homolog of the Parkinson's disease-associated LRRK2, is activated through a PKC-dependent mechanism. nih.govmrc.ac.uk Studies have demonstrated that the phosphorylation and subsequent activation of LRRK1 in cells can be blocked by PKC inhibitors, including this compound, with a reported in-cell IC50 of approximately 40 nM for the inhibition of LRRK1 kinase activity. biorxiv.orgmrc.ac.uk
Multiple PKC isoforms have been shown to directly phosphorylate and activate recombinant LRRK1. nih.govresearchgate.net This phosphorylation occurs on a cluster of conserved residues (Ser1064, Ser1074, and Thr1075) within the CORB domain of the LRRK1 GTPase domain, rather than the kinase domain itself. biorxiv.orgnih.gov This represents a unique activation mechanism. larvol.com The inhibition of LRRK1 phosphorylation and activation by this compound reveals a broader impact of this PKC inhibitor on cellular signaling networks. biorxiv.orgnih.gov
| Kinase | Phosphorylation Sites | Effect of this compound |
| LRRK1 | Ser1064, Ser1074, Thr1075 biorxiv.orgnih.gov | Inhibition of PKC-mediated phosphorylation and activation. biorxiv.orgmrc.ac.uk |
Identification and Validation of Pharmacodynamic Biomarkers in Preclinical Systems
Phosphorylated MARCKS (pMARCKS) as a Surrogate for Target Engagement
To confirm that a drug is hitting its intended target in a biological system, pharmacodynamic (PD) biomarkers are essential. In the clinical development of PKC inhibitors like this compound, phosphorylated myristoylated alanine-rich C-kinase substrate (pMARCKS) has been established as a key surrogate for target engagement. nih.gov MARCKS is a well-known substrate of PKC. mdpi.com Upon inhibition of PKC, the levels of pMARCKS are expected to decrease.
In a phase I trial of this compound, PD analyses were conducted on pre- and on-treatment tumor biopsies. nih.gov These analyses confirmed that treatment with this compound led to decreased levels of pMARCKS, providing direct evidence of target engagement in patients. nih.gov However, it has been noted in studies with both this compound and other PKC inhibitors that while pMARCKS suppression confirms target engagement, the degree of this suppression does not always correlate with the extent of MAPK pathway inhibition or clinical response. nih.govnih.govresearchgate.net This suggests that while pMARCKS is a reliable biomarker for confirming that the drug is interacting with PKC, other factors may influence the ultimate anti-tumor efficacy. nih.gov
RasGRP3 as a Proposed Biomarker of Novel PKC Isoform Inhibition
In the context of cancers such as uveal melanoma, activating mutations in the G-protein alpha subunits GNAQ or GNA11 lead to the continuous activation of the phospholipase C/protein kinase C (PKC) signaling pathway. nih.gov A key downstream component of this pathway is the Ras Guanyl Nucleotide-Releasing Protein 3 (RasGRP3). nih.govnih.gov RasGRP3 is a guanine nucleotide exchange factor that becomes phosphorylated and shows increased transcript expression as a result of the activated PKC signaling. nih.gov It plays a critical role in transducing signals from the mutant GNAQ/GNA11 proteins to the mitogen-activated protein kinase (MAPK) signaling pathway, a process mediated by PKC isoforms like PKC delta. nih.govresearchgate.net
Exploratory analysis from a phase I clinical trial of LXS-196 has identified RasGRP3 as a potential predictive biomarker for the drug's efficacy. nih.gov The study noted that the inhibition of PKC by LXS-196 appears to induce a transcriptional regulatory feedback mechanism involving RasGRP3. nih.gov While direct correlations between the extent of biomarker suppression and clinical response were not firmly established at the evaluated timepoints, the link between the PKC pathway, RasGRP3, and the drug's mechanism of action suggests that RasGRP3 expression and phosphorylation status could serve as an indicator of novel PKC isoform inhibition. nih.gov This finding highlights RasGRP3 as a promising area for further investigation to understand and predict patient response to LXS-196 treatment. nih.gov
Preclinical Efficacy and Biological Activity Studies of Lxs 196 Hcl
In Vitro Cell-Based Assays
The in vitro activity of LXS-196 HCl was assessed across a panel of cancer cell lines to establish its potency, selectivity, and mechanism of action at a cellular level.
Inhibition of Proliferation in GNAQ/GNA11 Mutant Uveal Melanoma Cell Lines (e.g., 92.1 cells)
Preclinical studies have consistently shown that the cellular activity of LXS-196 is specifically directed towards uveal melanoma (UM) cell lines that contain activating mutations in GNAQ or GNA11. nih.gov These mutations lead to the constitutive activation of the PKC signaling pathway, a key driver of cell proliferation in this cancer subtype. nih.govnih.gov
In GNAQ-mutant UM cell lines, such as the 92.1 cell line, treatment with PKC inhibitors has been shown to suppress both PKC and downstream MAPK signaling pathways. ideayabio.com This inhibition leads to a halt in the cell cycle, specifically inducing a G1 arrest, which effectively blocks the proliferation of these cancer cells. ideayabio.com The selective sensitivity of UM cell lines with these specific Gα subunit mutations to PKC inhibitors underscores the targeted nature of this compound. nih.gov
| Cell Line | Mutation Status | Effect of PKC Inhibition | Reference |
| 92.1 | GNAQ Mutant | Inhibition of proliferation, G1 cell cycle arrest | nih.govideayabio.com |
| Other UM Lines | GNAQ/GNA11 Mutant | Selective sensitivity and inhibition of proliferation | nih.gov |
Differential Sensitivity in B Cell Lymphoma Cell Lines (e.g., TMD8 cells)
Based on currently available scientific literature, there are no specific preclinical studies evaluating the efficacy or differential sensitivity of this compound in B cell lymphoma cell lines, including the TMD8 cell line. The primary focus of this compound's preclinical investigation has been on solid tumors with known GNAQ/GNA11 pathway mutations.
Evaluation of Cellular Viability and Cytotoxicity Profiles
The primary effect of this compound on GNAQ/GNA11 mutant uveal melanoma cells is cytostatic rather than cytotoxic. While the compound effectively inhibits proliferation by promoting cell cycle arrest, PKC inhibition alone has been found to be insufficient to induce widespread uveal melanoma cell death. nih.gov This indicates that while this compound can control tumor cell growth, its ability to directly kill the cancer cells (cytotoxicity) is limited when used as a single agent. The compound's impact on cellular viability is therefore highly selective, primarily affecting the proliferation of cells dependent on the GNAQ/GNA11-PKC pathway.
In Vivo Efficacy Assessments in Relevant Preclinical Models
To complement the in vitro findings, the anti-tumor efficacy of this compound was evaluated in animal models that mimic human disease.
Murine Xenograft Models of Uveal Melanoma (e.g., 92.1 GNAQ mutant xenograft models)
The in vivo anti-tumor effects of this compound have been demonstrated in murine xenograft models using human uveal melanoma cells. Specifically, in a xenograft model established with the 92.1 human uveal melanoma cell line, which carries a GNAQ mutation, this compound administered as a single agent resulted in significant tumor regression. nih.gov This outcome is notably superior to first-generation PKC inhibitors, which typically only achieve disease stabilization (stasis) in similar models. nih.gov Furthermore, studies combining PKC inhibition with MEK inhibition in uveal melanoma xenograft models have also shown marked tumor regression, highlighting potential synergistic effects. ideayabio.com
| Xenograft Model | Key Finding | Reference |
| 92.1 (GNAQ Mutant) Human UM Xenograft | Single-agent LXS-196 leads to tumor regression | nih.gov |
| UM Xenograft | Combination of PKC and MEK inhibition causes marked tumor regression | ideayabio.com |
Dose-Dependent Tumor Growth Suppression and Regression Studies
Preclinical studies of this compound (darovasertib) have demonstrated its ability to suppress tumor growth in a dose-dependent manner. In a xenograft model using mice implanted with 92.1 GNAQ mutant uveal melanoma cells, oral administration of this compound at doses of 15, 30, 75, and 150 mg/kg resulted in a dose-dependent suppression of tumor growth. medchemexpress.com At higher doses, the compound showed improved efficacy, leading to tumor regression. medchemexpress.com These findings are supported by in vivo studies where this compound inhibited tumor growth in a 92.1 tumor xenograft model in mice and reduced the levels of phosphorylated PKCδ in the tumor after a single oral dose. cancer-research-network.com
Table 1: Dose-Dependent Efficacy of this compound in a Uveal Melanoma Xenograft Model
| Dosage (mg/kg, P.O., bid) | Outcome |
| 15 | Dose-dependent tumor growth suppression |
| 30 | Dose-dependent tumor growth suppression |
| 75 | Dose-dependent tumor growth suppression |
| 150 | Improved efficacy leading to tumor regression |
Comparative Efficacy Analysis with First-Generation PKC Inhibitors (e.g., AEB071/Sotrastaurin) in Animal Models
This compound, a second-generation PKC inhibitor, has demonstrated improved efficacy and tolerability in preclinical models compared to the first-generation inhibitor AEB071 (sotrastaurin). nih.gov In a human uveal melanoma mouse xenograft model (92.1), this compound administered as a single agent led to tumor regression at doses below its maximum tolerated dose. nih.gov In contrast, AEB071 only achieved stasis (stabilization of tumor growth) in the same model. nih.gov This suggests a superior anti-tumor activity for this compound.
This compound was specifically designed to have improved pharmaceutical properties over AEB071. nih.gov It possesses a highly selective kinase profile, which contributes to its increased tolerability in preclinical studies. nih.gov While AEB071 has shown modest clinical activity in patients with metastatic uveal melanoma, with stable disease being the best response in 50% of patients, it was also associated with dose-limiting gastrointestinal toxicities. nih.govaacrjournals.org In a Phase I trial of AEB071, 3% of patients achieved a partial response, and 50% had stable disease. aacrjournals.org Comparatively, this compound has shown a more encouraging clinical activity profile. nih.gov
Exploration of Efficacy in Other Preclinical Cancer Models (e.g., Colorectal Cancer, Malignant Melanoma)
While the primary focus of this compound development has been on uveal melanoma due to the high frequency of GNAQ/GNA11 mutations that activate the PKC pathway, its activity has been explored in other cancer types. nih.govacs.org Preclinical studies have shown that this compound's cellular activity is restricted to uveal melanoma cell lines with mutant GNAQ or GNA11. nih.gov No activity was observed in skin-derived melanoma cell lines driven by mutant B-Raf or N-Ras, highlighting its specificity. nih.gov
However, the broader applicability of targeting the PKC pathway, often in combination with other signaling inhibitors, is an area of ongoing research in various cancers, including colorectal cancer. Studies have investigated the combination of MEK inhibitors with other agents in preclinical models of KRAS-mutant colorectal cancer, suggesting that targeting downstream pathways like the MAPK pathway is a viable strategy. tmc.edu While direct preclinical efficacy data for this compound in colorectal cancer is not extensively detailed in the provided context, the rationale for its potential use lies in the intricate signaling networks that can be co-opted by cancer cells. Further preclinical studies are necessary to determine the efficacy of this compound in models of colorectal cancer and malignant melanoma that may harbor dependencies on PKC signaling. technologynetworks.comresearcher.life
Investigation of Combination Strategies in Preclinical Settings
Rational Design and Synergistic Effects with MEK Inhibitors (e.g., Binimetinib (B1684341), Crizotinib) in Xenograft Models
The combination of this compound with MEK inhibitors such as binimetinib and crizotinib (B193316) has shown synergistic anti-tumor effects in preclinical models and early clinical trials for metastatic uveal melanoma. researchgate.netnih.gov The rationale for this combination is based on the understanding that GNAQ/GNA11 mutations in uveal melanoma lead to the activation of both the PKC and MAPK signaling pathways. cancer-research-network.com
Preclinical data demonstrated that combining a PKC inhibitor with a MEK inhibitor leads to synergistic cell death in GNAQ and GNA11 mutant uveal melanoma cell lines and inhibits tumor growth in xenograft models. nih.gov A study combining sotrastaurin (B1684114) (a PKC inhibitor) with binimetinib (a MEK inhibitor) in a xenograft mouse model reported a synergistic effect. nih.govfrontiersin.org
Table 2: Efficacy of Darovasertib (B560598) and Crizotinib Combination in First-Line Metastatic Uveal Melanoma (Phase 2 Trial)
| Metric | Result |
| Confirmed Overall Response Rate (ORR) | 45% |
| Disease Control Rate (DCR) | 90% |
Mechanistic Basis for Dual Inhibition of PKC and MAPK Pathways
The synergistic effect observed with the dual inhibition of PKC and the Mitogen-Activated Protein Kinase (MAPK) pathway stems from the interconnected nature of these signaling cascades in cancers like uveal melanoma. cancer-research-network.com Activating mutations in GNAQ or GNA11 lead to the constitutive activation of PKC. nih.gov PKC, in turn, can activate the MAPK pathway (also known as the RAS-RAF-MEK-ERK pathway). nih.govnih.gov
The MAPK pathway is a critical regulator of cell proliferation, survival, and differentiation. nih.gov By inhibiting both PKC and a key component of the MAPK pathway, such as MEK, it is possible to achieve a more comprehensive blockade of the oncogenic signals driving tumor growth. verastem.com This vertical inhibition of a key signaling pathway can prevent the cancer cells from utilizing alternative routes for survival and proliferation. verastem.com
Inhibition of PKC alone can lead to feedback activation of other pathways, such as the PI3K/AKT pathway, as a mechanism of resistance. nih.gov Therefore, combining a PKC inhibitor with an inhibitor of a downstream effector like MEK can overcome this resistance and lead to a more profound and durable anti-tumor response. mdpi.com The dual blockade ensures that the primary oncogenic driver pathway is more effectively shut down.
Exploration of Other Therapeutic Combinations and Sequential Dosing Regimens
Beyond MEK inhibitors, preclinical and clinical research is exploring other combination strategies with this compound to enhance its therapeutic efficacy. One such approach involves combining PKC inhibitors with PI3Kα inhibitors. Preclinical studies have shown that inhibiting the PI3K pathway enhances the effects of PKC inhibition in in vivo models of uveal melanoma. nih.gov This is based on the observation that PKC inhibition can lead to the upregulation of the PI3K/AKT pathway as a resistance mechanism. nih.gov A Phase Ib study evaluated the combination of sotrastaurin and the PI3Kα inhibitor alpelisib (B612111) in patients with metastatic uveal melanoma. nih.gov
Another potential combination strategy involves targeting focal adhesion kinase (FAK). In vitro studies have shown that combining darovasertib with a FAK inhibitor can promote cytotoxic cell death in uveal melanoma cells. cancer-research-network.com The exploration of sequential dosing regimens is also an important aspect of combination therapy to optimize efficacy and manage potential toxicities, although specific preclinical data on sequential dosing of this compound was not detailed in the provided search results. These ongoing investigations into novel combinations aim to further improve outcomes for patients with cancers driven by PKC signaling.
Preclinical Pharmacological Profile of Lxs 196 Hcl Non Human Species
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
Detailed quantitative data on the ADME properties of LXS-196 HCl in preclinical species are limited in publicly available literature. However, general characteristics have been described.
LXS-196 has been noted as being rapidly absorbed in preclinical species following oral administration. nih.gov This characteristic is consistent with observations in human clinical trials where a time to maximum plasma concentration (Tmax) of approximately one hour was recorded. While specific oral bioavailability percentages in non-human species are not detailed in the available literature, the compound was developed as an oral agent, suggesting adequate bioavailability was achieved in preclinical models to produce therapeutic effects. cancer.govmedchemexpress.com
Specific studies detailing the tissue distribution and accumulation profiles of this compound in preclinical species are not publicly available. Toxicology studies in dogs identified the gastrointestinal tract as a potential target of LXS-196, which may suggest some level of distribution to this tissue.
Information regarding the metabolic pathways and the identification of major metabolites of this compound in preclinical species has not been detailed in the available scientific literature.
Details on the excretion routes and elimination kinetics of this compound in preclinical species are not specified in the available literature. In human studies, the terminal half-life has been reported to be approximately 11 hours.
Preclinical Pharmacodynamics and Exposure-Response Relationships
The pharmacodynamic effects of this compound have been demonstrated in preclinical models, establishing a relationship between drug exposure and anti-tumor activity.
Preclinical studies in a mouse xenograft model of human uveal melanoma (92.1 GNAQ) have demonstrated a clear dose-dependent anti-tumor effect of LXS-196. Oral administration of the compound resulted in tumor regression, indicating that sufficient systemic exposure was achieved to modulate the target PKC pathway and elicit a therapeutic response. ambeed.cn
The dose-dependent efficacy of orally administered Darovasertib (B560598) in this mouse model is summarized in the table below.
| Dose (mg/kg) | Efficacy Outcome in 92.1 GNAQ Uveal Melanoma Xenograft Mouse Model |
|---|---|
| 15 | Dose-dependent improved efficacy (regression) |
| 30 | Dose-dependent improved efficacy (regression) |
| 75 | Dose-dependent improved efficacy (regression) |
| 150 | Dose-dependent improved efficacy (regression) |
This dose-response relationship indicates a direct correlation between the systemic exposure to LXS-196 and its pharmacodynamic effect on tumor growth in this preclinical model. ambeed.cn
Dose-Response Relationships for Pharmacodynamic Biomarkers in Preclinical Specimens
In preclinical evaluations, this compound has demonstrated target engagement through the modulation of specific pharmacodynamic biomarkers. The compound, a potent inhibitor of protein kinase C (PKC), has been shown to reduce the phosphorylation of downstream targets, including phosphorylated myristoylated alanine-rich C-kinase substrate (pMARCKS) and phosphorylated PKC delta (pPKC delta). researchgate.netresearchgate.net These biomarkers are indicative of the inhibition of the PKC signaling pathway.
While clinical studies in patients with metastatic uveal melanoma have confirmed the reduction of pMARCKS and pPKC delta in on-treatment tumor biopsies, detailed dose-response data from preclinical animal models are not extensively available in the public domain. researchgate.netnih.gov However, preclinical projections have been utilized to establish the efficacious exposure range in clinical trials. researchgate.net An in vitro study on uveal melanoma cell lines demonstrated that darovasertib, the active ingredient in this compound, inhibited pMARCKS, pERK, and PKCδ. nih.gov
Table 1: Preclinical Pharmacodynamic Biomarkers of this compound
| Biomarker | Effect of this compound | Evidence of Target Engagement |
| pMARCKS | Reduction | Yes |
| pPKC delta | Reduction | Yes |
Systemic Pharmacological Observations in Non-Clinical Toxicology Studies
Non-clinical toxicology studies, primarily conducted in dogs, have identified the cardiovascular and gastrointestinal systems as the principal areas of pharmacological effects of this compound. nih.gov
Cardiovascular System Effects (e.g., Hypotension and Vascular Tone Modulation in Animal Models)nih.govbiospace.com
Preclinical toxicology studies of this compound in dogs identified a potential for a decrease in systolic blood pressure. nih.gov This observation of hypotension was a notable finding in both single-dose and 4-week repeated-dose studies. nih.gov The underlying mechanism for this effect is believed to be linked to the inhibition of PKC alpha, an isoform known to be involved in the regulation of vascular tone.
The hypotensive effects observed in preclinical models were considered a key toxicity to monitor in subsequent clinical development. nih.gov
Gastrointestinal System Effects and Histopathological Analysis in Preclinical Speciesnih.govbiospace.com
The gastrointestinal (GI) tract was identified as a potential target organ for this compound in a 4-week toxicology study in dogs. nih.gov While the specific clinical signs and detailed histopathological findings from these preclinical studies are not publicly detailed, this observation prompted monitoring of GI-related adverse events in clinical trials. nih.gov
Reversibility of Pharmacological Observations in Animal Modelsnih.govbiospace.com
A significant aspect of the preclinical toxicological profile of this compound is the reversibility of its observed pharmacological effects. nih.gov In the non-clinical studies conducted in dogs, the findings related to both the cardiovascular (hypotension) and gastrointestinal systems demonstrated partial to complete reversibility following a 4-week recovery period. nih.gov This suggests that the pharmacological effects of this compound on these systems are not indicative of permanent organ damage in these animal models. nih.gov
Table 2: Summary of Systemic Pharmacological Observations in Non-Clinical Toxicology Studies
| System | Observation | Animal Model | Reversibility |
| Cardiovascular | Decrease in systolic blood pressure (Hypotension) | Dog | Partial to complete |
| Gastrointestinal | Identified as a potential target organ | Dog | Partial to complete |
Medicinal Chemistry and Structure Activity Relationships Sar of Lxs 196 Hcl
Chemical Synthesis Methodologies and Optimization for Research Scale
The synthesis of LXS-196 HCl for research purposes involves a multi-step process that has been refined to provide the necessary quantities of the compound for preclinical and early clinical studies. The development of a reliable synthetic route is crucial for enabling extensive biological evaluation.
Development of Novel Synthetic Routes and Reaction Conditions
While specific details of the industrial-scale synthesis of this compound are proprietary, the general synthetic strategies for related pyrazine (B50134) derivatives are documented in the scientific and patent literature. The synthesis of complex molecules like darovasertib (B560598) typically involves a convergent approach, where different fragments of the molecule are synthesized separately and then combined in the final steps. This allows for flexibility in creating analogs for structure-activity relationship studies.
The core of darovasertib is a substituted pyrazine ring. The synthesis likely begins with a suitable pyrazine precursor, which is then functionalized through a series of reactions. These can include halogenation, amination, and coupling reactions to introduce the necessary substituents at specific positions on the pyrazine ring. The development of such a route requires careful optimization of reaction conditions, including the choice of solvents, catalysts, temperature, and reaction times, to maximize yield and purity.
Characterization of Key Intermediates and Purification Strategies
Throughout the synthesis of this compound, the characterization of key intermediates is essential to ensure the correct chemical transformations have occurred. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the intermediates and the final compound by providing information about the chemical environment of the hydrogen and carbon atoms.
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compounds. Liquid chromatography-mass spectrometry (LC-MS) is often used to assess the purity of the intermediates and the final product.
Purification of the intermediates and the final this compound is typically achieved through chromatographic techniques. For research-scale synthesis, column chromatography using silica (B1680970) gel is a common method. The choice of the solvent system (eluent) is optimized to achieve the best separation of the desired compound from any impurities. In the final step, the hydrochloride salt (HCl) is typically formed to improve the compound's solubility and stability.
Structure-Activity Relationship (SAR) Studies for Kinase Selectivity and Potency
The development of darovasertib as a potent and selective PKC inhibitor was guided by extensive structure-activity relationship (SAR) studies. These studies involve synthesizing a series of analogs of the lead compound and evaluating their biological activity to understand how different structural modifications affect their potency and selectivity.
Elucidation of Structural Determinants for Potent PKC Isoform Inhibition
Darovasertib is a pan-PKC inhibitor, meaning it inhibits multiple isoforms of the PKC enzyme. However, it exhibits varying potency against different isoforms. The table below shows the half-maximal inhibitory concentration (IC50) values of darovasertib against several PKC isoforms.
| PKC Isoform | IC50 (nM) |
| PKCα | 1.9 |
| PKCθ | 0.4 |
This data highlights the potent inhibition of both the classical (α) and novel (θ) PKC isoforms by darovasertib. medchemexpress.com
The core pyrazine scaffold and its specific substitution pattern are crucial for this potent inhibition. The various functional groups on the molecule are positioned to make key interactions with the ATP-binding pocket of the PKC enzymes.
Analysis of Substituent Effects on Kinase Binding and Selectivity
Key structural features that were likely optimized include:
The trifluoromethyl group on the pyridine (B92270) ring: This group can influence the electronic properties of the ring and may be involved in specific interactions within the kinase binding site.
The amino-methyl-piperidine moiety: This part of the molecule is likely crucial for establishing key hydrogen bonds and other interactions that contribute to high-affinity binding. Modifications to this group would have been explored to balance potency with other properties like solubility and metabolic stability.
The high selectivity of darovasertib for PKC over other kinases is a critical aspect of its design, aiming to minimize off-target effects. nih.gov
Identification of Pharmacophore Features Critical for Target Engagement
A pharmacophore model describes the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For darovasertib, the key pharmacophore features for PKC inhibition likely include:
Hydrogen bond donors and acceptors: The amino groups and nitrogen atoms in the heterocyclic rings are well-positioned to form hydrogen bonds with amino acid residues in the hinge region of the kinase domain, a common feature of ATP-competitive kinase inhibitors.
Aromatic/hydrophobic regions: The pyrazine and pyridine rings provide hydrophobic surfaces that can interact with nonpolar residues in the binding pocket.
The development of a detailed pharmacophore model for darovasertib and related PKC inhibitors is an ongoing area of research, utilizing computational modeling to further understand the molecular basis of its potent and selective activity. nih.gov
Design and Synthesis of Analogues and Derivatives of this compound
The development of this compound, also known as darovasertib, emerged from the need for a more effective and better-tolerated therapeutic agent for cancers driven by mutations in GNAQ and GNA11, such as uveal melanoma. nih.gov The medicinal chemistry efforts focused on improving upon first-generation Protein Kinase C (PKC) inhibitors like sotrastaurin (B1684114) (AEB071), which showed modest clinical activity and dose-limiting toxicities. nih.gov LXS-196 was engineered as a potent, second-generation, oral PKC inhibitor with enhanced pharmaceutical properties. nih.gov
Development of Improved Chemical Entities with Enhanced Preclinical Properties
The lead optimization program for LXS-196 aimed to identify a pan-PKC inhibitor with high kinome selectivity, thereby minimizing off-target effects and improving the therapeutic window. nih.gov This involved the synthesis and evaluation of numerous analogues to establish a clear structure-activity relationship (SAR). The goal was to create a molecule with potent and selective inhibition of both classical (α, β) and novel (δ, ε, η, θ) PKC isoforms, which are key downstream effectors of the GNAQ/GNA11 signaling pathway. nih.govfrontiersin.org
Darovasertib demonstrated significantly greater potency against these isoforms compared to earlier inhibitors like sotrastaurin and enzastaurin. nih.govcancer-research-network.com This enhanced potency is critical for achieving a therapeutic effect at lower, more tolerable concentrations. The cellular activity of LXS-196 was found to be restricted to uveal melanoma cell lines with GNAQ or GNA11 mutations, with no significant activity observed in skin-derived melanoma cell lines driven by other mutations like B-Raf or N-Ras, highlighting its targeted mechanism of action. nih.gov
In preclinical studies, LXS-196 demonstrated superior efficacy in a human uveal melanoma mouse xenograft model (92.1) compared to AEB071. While the first-generation inhibitor only achieved disease stasis in this model, LXS-196 led to tumor regression at doses below its maximum tolerated dose. nih.gov This indicates a significant improvement in the preclinical anti-tumor activity of the optimized chemical entity.
In Vitro Potency of Darovasertib (LXS-196) against PKC Isoforms
| PKC Isoform | IC50 (nM) |
|---|---|
| PKCα | 25.2 |
| PKCβ1 | 66 |
| PKCβ2 | 58 |
| PKCγ | 109 |
| PKCδ | 6.9 |
| PKCη | 13.3 |
| PKCε | 2.9 |
| PKCθ | 3.0 |
Data sourced from: cancer-research-network.com
Strategies for Optimizing Oral Bioavailability and Tissue Distribution in Animal Models
A key objective in the development of LXS-196 was to create an orally administered therapy, which required careful optimization of its pharmacokinetic properties. The lead series of compounds was refined to produce a molecule that is rapidly absorbed and well-tolerated in preclinical species. nih.gov
Preclinical pharmacokinetic studies in mice, rats, and dogs revealed that darovasertib has low to moderate clearance and good oral bioavailability. cancer-research-network.com The compound is rapidly absorbed following oral administration, with a time to maximum plasma concentration (Tmax) of approximately 0.3 hours in rats and 0.5 hours in dogs. cancer-research-network.com This rapid absorption is a favorable characteristic for an oral therapeutic agent.
While specific details on the strategies employed to optimize tissue distribution are not extensively published, the goal for a systemically administered drug for metastatic disease is to achieve sufficient concentrations in target tissues, such as the liver, a common site for uveal melanoma metastases. The design of LXS-196 would have considered factors influencing drug distribution, such as molecular size, lipophilicity, and plasma protein binding, to ensure that the compound could effectively reach the tumor sites after oral administration. The demonstrated efficacy of orally administered LXS-196 in mouse xenograft models, where it caused tumor regression, provides indirect evidence of its effective distribution to the tumor tissue. nih.gov
Preclinical Pharmacokinetic Profile of Darovasertib (LXS-196)
| Parameter | Species | Value |
|---|---|---|
| Absorption | Rat | Rapid (Tmax ~0.3 h) |
| Absorption | Dog | Rapid (Tmax ~0.5 h) |
| Bioavailability | Mouse, Rat, Dog | Good |
| Clearance | Mouse, Rat, Dog | Low to Moderate |
Data sourced from: cancer-research-network.com
Analytical Methodologies for Lxs 196 Hcl in Academic Research
Quantification of LXS-196 HCl in Biological Matrices (Preclinical Applications)
Accurate quantification of this compound in complex biological matrices such as plasma, tissues, and other bodily fluids is fundamental to understanding its pharmacokinetics (PK)—how the compound is absorbed, distributed, metabolized, and excreted. These data are vital for correlating exposure levels with pharmacological effects in animal models.
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Animal Tissues and Fluids
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative determination of drugs like this compound in biological matrices due to its high specificity, sensitivity, and throughput nih.gov. Validated LC-MS/MS assays are essential for preclinical PK studies nih.gov. The development of such an assay involves several critical steps:
Sample Preparation: This initial step aims to extract this compound from the biological matrix and remove interfering components like proteins and lipids. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: A high-performance liquid chromatography (HPLC) system separates this compound from other remaining components in the extracted sample. This is achieved by passing the sample through a column packed with a stationary phase, where different compounds travel at different speeds based on their chemical properties.
Mass Spectrometric Detection: The separated compound is then ionized and detected by a tandem mass spectrometer. The instrument is set to monitor a specific precursor-to-product ion transition for this compound, providing a high degree of selectivity and minimizing the chance of interference from other molecules researchgate.net.
Method validation is performed to ensure the assay is accurate, precise, and reliable nih.govresearchgate.net. This process evaluates parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects researchgate.net.
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | Accuracy refers to the closeness of measured values to the true value. Precision refers to the closeness of repeated measurements. | Within ±15% of the nominal value (±20% at the lower limit of quantification). |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix. | The coefficient of variation (CV) of the response should be ≤15%. |
Application of High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC), often coupled with an ultraviolet (UV) detector, is a standard technique for determining the purity of a research compound like this compound. Before use in any experiment, the identity and purity of the compound must be verified to ensure that the observed effects are due to the compound itself and not impurities. For instance, commercial batches of LXS-196 (darovasertib) have been verified to have a purity of 99.83% by HPLC selleckchem.com.
The principle involves separating the compound from any potential impurities on a chromatography column. The detector measures the absorbance of UV light by the compounds as they exit the column. The area under the peak corresponding to this compound is compared to the total area of all peaks to calculate its percentage purity.
| Parameter | Typical Condition for Purity Analysis |
|---|---|
| Column | Reversed-phase C18 column |
| Mobile Phase | A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile). |
| Detection | UV detector set at the wavelength of maximum absorbance for this compound. |
| Quantification | Peak area percentage relative to the total peak area. |
In Vitro Assay Development for Mechanistic Studies
In vitro assays are indispensable for understanding how this compound functions at a molecular and cellular level. These experiments, conducted in a controlled laboratory environment outside of a living organism, provide insight into the compound's direct effects on its target and on cancer cells.
Kinase Activity Assays (e.g., radiometric, luminescence-based, fluorescence polarization)
As a PKC inhibitor, the primary biochemical activity of this compound is assessed using kinase activity assays medchemexpress.comacs.org. These assays measure the ability of the compound to inhibit the enzymatic activity of PKC isoforms and other kinases. This is crucial for determining its potency (often expressed as an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%) and its selectivity across the kinome acs.org. Research has shown LXS-196 to be a potent inhibitor of PKCα and PKCθ with IC50 values of 1.9 nM and 0.4 nM, respectively medchemexpress.com. It also demonstrates inhibitory activity against other kinases, such as LRRK1, with an IC50 of approximately 40 nM selleckchem.com.
| Assay Type | Principle | Example Application |
|---|---|---|
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate group (from ³²P-ATP or ³³P-ATP) to a substrate peptide by the kinase. | Classic method for quantifying kinase inhibition by measuring the reduction in substrate phosphorylation. |
| Luminescence-Based Assays | Measures the amount of ATP remaining after a kinase reaction. Less ATP corresponds to higher kinase activity. Inhibition by this compound results in a higher luminescence signal. | High-throughput screening for kinase inhibitors. |
| Fluorescence Polarization (FP) Assays | Measures the binding of a fluorescently labeled antibody to a phosphorylated substrate. Inhibition prevents substrate phosphorylation, resulting in no antibody binding and a low FP signal. | Used to determine IC50 values in a homogenous format. |
Cell-Based Assays for Proliferation, Apoptosis, and Signaling Pathway Analysis
To understand the effect of this compound on cancer cells, a variety of cell-based assays are employed. These assays help confirm that the biochemical inhibition of PKC translates into a desired biological effect, such as inhibiting cancer cell growth.
Proliferation Assays: These assays measure the rate of cell growth and division. Preclinical studies have used proliferation assays to show that this compound has selective cellular activity against uveal melanoma (UM) cell lines that contain mutant GNAQ or GNA11 genes, with no activity observed in skin-derived melanoma cell lines driven by other mutations nih.govnih.gov.
Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs kill tumor cells. Assays can measure markers of apoptosis, such as the activation of caspases or the externalization of phosphatidylserine (detected by Annexin V staining), to determine if this compound induces cell death elifesciences.org.
Signaling Pathway Analysis: Techniques like Western blotting are used to analyze the phosphorylation status and expression levels of proteins within signaling pathways. For this compound, this involves measuring the inhibition of downstream targets of PKC, such as proteins in the MAPK pathway, to confirm that the drug is engaging its target within the cell mdpi.comresearchgate.net.
| Assay Category | Specific Technique | Endpoint Measured |
|---|---|---|
| Proliferation / Viability | Crystal Violet Staining | Stains DNA of adherent cells to measure cell number. |
| Metabolic Assays (e.g., MTT, WST-1) | Measures metabolic activity as an indicator of cell viability. | |
| Apoptosis | Annexin V / Propidium Iodide Staining | Flow cytometry-based method to distinguish between live, early apoptotic, and late apoptotic/necrotic cells. |
| Caspase Activity Assays | Measures the activity of key executioner enzymes of apoptosis (e.g., Caspase-3, -7). | |
| Signaling Pathway Analysis | Western Blotting | Detects changes in the levels and phosphorylation state of specific proteins (e.g., pERK, pMARCKS) following drug treatment. |
Biomarker Quantification Methodologies in Preclinical Samples
Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its intended target in a living organism and exerting the expected biological effect. For this compound, the key PD biomarkers are phosphorylated forms of PKC substrates researchgate.netresearchgate.net.
In preclinical animal models, tumor biopsies can be collected before and after treatment with this compound to measure changes in these biomarkers. The primary biomarkers analyzed are phosphorylated PKC delta (pPKC delta) and phosphorylated myristoylated alanine-rich C-kinase substrate (pMARCKS) nih.govresearchgate.net. A reduction in the levels of these phosphoproteins provides direct evidence of PKC pathway inhibition in the tumor researchgate.net.
The quantification of these protein biomarkers typically involves a custom-developed immunoassay, such as one utilizing the Meso Scale Discovery (MSD) platform nih.gov. The workflow for this analysis is as follows:
Tissue Homogenization: Tumor tissue is homogenized in a lysis buffer to extract the proteins.
Protein Quantification: The total protein concentration in the lysate is determined using a method like the bicinchoninic acid (BCA) assay to ensure equal loading in the subsequent steps nih.gov.
Immunoassay: The lysate is analyzed on an MSD platform, which uses specific antibodies to capture and detect both the total and the phosphorylated forms of MARCKS and PKC delta. The electrochemiluminescence-based detection provides a sensitive and quantitative readout.
This methodology allows for the precise measurement of target engagement and helps to establish a relationship between drug exposure and the biological response in preclinical tumor models.
Development of Immunoassays (e.g., Meso Scale Discovery platform) for Phosphorylated Proteins (e.g., pMARCKS)
The primary mechanism of this compound involves the inhibition of PKC, thereby blocking the downstream phosphorylation of its substrate proteins. A key biomarker for PKC activity is the phosphorylation of the myristoylated alanine-rich C-kinase substrate (MARCKS). nih.gov Measuring the levels of phosphorylated MARCKS (pMARCKS) provides a direct assessment of this compound's target engagement and biological activity within cells and tissues.
In clinical research, custom immunoassays have been specifically developed to quantify the status of the PKC pathway in tumor biopsies from patients treated with LXS-196. nih.gov These pharmacodynamic (PD) analyses focus on proximal markers of PKC activity, namely pMARCKS and phosphorylated PKC delta (pPKC delta). nih.gov The Meso Scale Discovery (MSD) platform is an example of a technology well-suited for this purpose, offering high-sensitivity, electrochemiluminescence-based immunoassays for the quantitative measurement of proteins, including phosphorylated proteins, in small-volume samples like tumor lysates. nih.govmesoscale.com
The development of these specialized assays allows researchers to obtain critical data on the drug's effect. For instance, analysis of pre- and on-treatment tumor biopsies has demonstrated a reduction in pMARCKS levels following administration of LXS-196, confirming the drug's engagement with its intended target in a clinical setting. nih.gov
Table 1: Immunoassay for pMARCKS in this compound Research
| Parameter | Description |
| Analyte | Phosphorylated Myristoylated Alanine-Rich C-Kinase Substrate (pMARCKS) |
| Assay Type | Custom-developed immunoassay |
| Platform Example | Meso Scale Discovery (MSD) |
| Sample Types | Tumor biopsies, Cell lysates |
| Purpose | To provide a quantitative biomarker of PKC inhibition and target engagement by this compound. |
Gene and Protein Expression Analysis Techniques (e.g., qRT-PCR, Western Blot) for Pathway Components
To build a more comprehensive understanding of the molecular effects of this compound, researchers utilize techniques that analyze changes in the expression of various genes and proteins downstream of PKC signaling.
Western Blot: Western blotting, or immunoblotting, is a fundamental technique used to detect and quantify specific proteins. In the context of this compound research, it has been used to demonstrate the dose-dependent inhibition of PKC activity. For example, studies in HEK293 cells showed that LXS-196 treatment led to a concentration-dependent inhibition of the phosphorylation of LRRK1, a protein that can be phosphorylated by PKC. This was visualized by a decrease in the signal from a pan-phospho-PKC substrate antibody on the immunoblots. biorxiv.org This method provides visual and semi-quantitative evidence of the inhibitor's effect on specific pathway components.
Gene Expression Analysis: Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and broader RNA sequencing (RNAseq) are used to measure how this compound affects the transcript levels of relevant genes. In a phase I trial involving patients with uveal melanoma, RNAseq was used to explore changes in gene expression in tumor biopsies following treatment. nih.gov This analysis revealed that the expression of RasGRP3, a downstream signaling molecule, was decreased in some patients. Furthermore, the expression of DUSP6, a marker of MAPK pathway activity, showed a trend towards suppression, particularly in patients who responded to the therapy. nih.gov These findings help to map the broader signaling consequences of PKC inhibition by this compound.
Table 2: Application of Gene and Protein Expression Analysis in this compound Research
| Technique | Application Example | Research Finding |
| Western Blot | Analysis of pan-PKC substrate phosphorylation in cell lysates. | This compound causes a dose-dependent inhibition of LRRK1 phosphorylation. biorxiv.org |
| RNA Sequencing | Gene expression profiling of pre- and on-treatment tumor biopsies. | Decreased expression of RasGRP3 and a trend towards suppression of DUSP6 in treated patients. nih.gov |
These analytical methodologies are crucial for the preclinical and clinical investigation of this compound, providing detailed insights into its pharmacodynamics and mechanism of action.
Future Directions and Research Gaps in Lxs 196 Hcl Research
Elucidation of Additional Biological Targets and Unintended Off-Target Interactions in Complex Biological Systems
LXS-196 HCl was developed as a second-generation PKC inhibitor with a highly selective kinase profile, optimized to minimize the off-target effects that limited earlier compounds. nih.govdigitellinc.comnih.govpatsnap.com It demonstrates potent inhibition of both conventional (α, β) and novel (δ, ϵ, η, θ) PKC isoforms. nih.govfrontiersin.orgfrontiersin.org However, the full spectrum of its interactions within the complex human kinome is not completely understood. While designed for high selectivity, unintended interactions, or "off-targets," are a possibility with any kinase inhibitor and can lead to unexpected toxicities or even therapeutic effects. nih.gov
Future research should employ advanced proteomic and chemoproteomic techniques to comprehensively map the interaction landscape of this compound in various biological systems. This includes unbiased screening against broad panels of kinases and other ATP-binding proteins to identify any potential off-target binding. For instance, preclinical data shows this compound inhibits GSK3β, albeit at a much higher concentration than for its primary PKC targets, indicating the potential for other interactions. medchemexpress.com Understanding these interactions is crucial for interpreting preclinical and clinical outcomes accurately and for anticipating potential mechanisms of toxicity. nih.gov Furthermore, investigating off-target effects through the lens of retroactivity—where inhibition of a target can propagate signals upstream or to parallel pathways—may reveal non-obvious network effects. nih.gov
Investigation of Mechanisms of Resistance and Adaptive Responses in Preclinical Disease Models
The emergence of drug resistance is a significant challenge in targeted cancer therapy. As with other kinase inhibitors, tumor cells may develop mechanisms to evade the effects of this compound over time. Preclinical evidence suggests that adaptive responses can limit the drug's efficacy. One identified mechanism involves the Focal Adhesion Kinase (FAK) signaling pathway. researchgate.net Research indicates that while this compound effectively disrupts Gαq-driven signaling, it may be insufficient to produce a sustained inhibition of YAP activity, a downstream effector of FAK. researchgate.net This FAK/SRC axis has been implicated in mediating resistance to other targeted therapies, suggesting its role as a key bypass pathway. researchgate.net
Investigating these resistance mechanisms in depth using preclinical models is a critical future direction. This involves:
Long-term cell culture studies: Exposing uveal melanoma cell lines to this compound over extended periods to generate resistant clones and identify the genetic or epigenetic changes that drive resistance.
In vivo xenograft models: Studying tumors that relapse after initial response to this compound treatment to understand adaptive signaling in a more complex biological environment. nih.govmedchemexpress.com
Exploring compensatory pathways: Research has noted that compensatory mechanisms can prevent the complete suppression of the downstream MAP-kinase pathway despite PKC inhibition. nih.gov Further studies are needed to delineate these feedback loops and identify key nodes that could be co-targeted.
Further Optimization of Preclinical Pharmacological and Efficacy Profiles
This compound represents a significant improvement over first-generation PKC inhibitors like sotrastaurin (B1684114), demonstrating superior efficacy in preclinical models. nih.gov For example, in the 92.1 human uveal melanoma mouse xenograft model, this compound monotherapy led to tumor regression, whereas sotrastaurin only achieved tumor stasis. nih.gov Its pharmacological properties were optimized for rapid absorption and improved tolerability. digitellinc.compatsnap.com
Despite these advancements, there is room for further optimization. Future research should focus on refining the compound's pharmacological profile to enhance its therapeutic index. This includes medicinal chemistry efforts to design analogues with potentially greater potency, altered isoform selectivity, or improved metabolic stability. Preclinical toxicology studies identified the gastrointestinal tract as a potential target and noted a risk of hypotension, which may be linked to PKCα inhibition. nih.govjove.com Optimizing analogues to reduce activity against specific PKC isoforms implicated in dose-limiting toxicities, while retaining efficacy against cancer-driving isoforms, could widen the therapeutic window.
Exploration of Novel Therapeutic Combinations Beyond Current Preclinical Strategies
A key strategy to enhance efficacy and overcome resistance is combination therapy. Several combinations with this compound have shown promise in preclinical and early clinical settings. nih.gov The most explored strategies target parallel or downstream signaling pathways. researchgate.net
| Combination Agent | Target | Rationale | Preclinical Finding |
| Crizotinib (B193316) | c-MET | Overcomes HGF-mediated resistance signals that can bypass PKC inhibition. | Synergistic effect observed in uveal melanoma. nih.gov |
| Binimetinib (B1684341) | MEK | Provides vertical inhibition of the MAPK pathway, which is activated downstream of PKC. | Synergistic effect observed in uveal melanoma. nih.gov |
| VS4718 | FAK | Blocks the FAK signaling pathway, a key mediator of adaptive resistance. | Synergistically reduced cell viability and induced apoptosis in UM cell lines and showed remarkable in vivo efficacy in PDX models. nih.gov |
| HDM201 (Siremadlin) | MDM2 | Targets a different pathway to induce cell death, potentially synergistic with cell cycle arrest from PKC inhibition. | Combination was evaluated in a Phase I trial. researchgate.net |
Future research must expand beyond these established combinations. Given that FAK inhibition has shown significant preclinical synergy, exploring combinations with other FAK inhibitors is warranted. nih.govnih.gov Additionally, targeting other survival pathways that may be upregulated in response to PKC inhibition, such as the PI3K/AKT pathway or anti-apoptotic proteins like BCL-2, could yield novel synergistic combinations. nih.gov
Application of Advanced Computational Modeling and Artificial Intelligence in Drug Discovery and Optimization for Analogues
The discovery and optimization of kinase inhibitors are increasingly being accelerated by advanced computational tools. rsc.orgrsc.org Artificial intelligence (AI) and machine learning (ML) offer powerful platforms to navigate the complexities of kinase inhibitor design, such as achieving selectivity and predicting off-target effects. rsc.orgrsc.orgnih.gov
While specific applications of AI in the development of this compound are not publicly detailed, this represents a major future opportunity. Future research programs can leverage these technologies to:
Design novel analogues: Generative AI models can design new molecules with desired properties, such as improved binding affinity for specific PKC isozymes or better drug-like characteristics. rsc.orgnih.gov
Predict selectivity and off-target effects: AI/ML models, including 3D convolutional neural networks, can be trained on large datasets of kinase structures and inhibitor activities to predict the full target landscape of new compounds, helping to engineer out unwanted off-target interactions early in the discovery process. rsc.orgnih.gov
Model resistance mutations: Computational simulations can predict how mutations in the PKC binding pocket might affect inhibitor binding, allowing for the proactive design of next-generation inhibitors that can overcome potential resistance. rsc.org
In silico screening: Machine learning models have been successfully used to screen for novel PKC ligands, demonstrating the power of these approaches to identify new chemical scaffolds. chemrxiv.orgresearchgate.net
Development of Advanced Drug Delivery Systems for Preclinical Efficacy Enhancement
The method of drug delivery can significantly impact a compound's efficacy and safety. While this compound is an orally active small molecule, advanced drug delivery systems could further enhance its therapeutic profile in preclinical settings. medchemexpress.com Nanotechnology, in particular, offers innovative solutions for cancer therapy, including for uveal melanoma. nih.govijo.cnbohrium.comnih.gov
Future research should explore the formulation of this compound into nanotechnology-based systems to improve its preclinical performance. Potential avenues include:
Nanoparticle encapsulation: Loading this compound into nanocarriers (e.g., lipid-based nanoparticles, albumin-based nanoparticles) could enhance its solubility, protect it from premature degradation, and modify its pharmacokinetic profile for controlled release. nih.govnih.gov
Targeted delivery: For applications like primary uveal melanoma, nanoparticles could be designed for local ocular delivery, maximizing drug concentration at the tumor site while minimizing systemic exposure and associated side effects. nih.govijo.cn Such systems can be engineered to overcome biological barriers like the blood-retinal barrier. ijo.cn
Combination delivery: Advanced nanoparticle systems can be engineered to co-deliver this compound with another synergistic agent (e.g., a FAK or MEK inhibitor), ensuring that both drugs reach the tumor cells simultaneously and in a controlled ratio. nih.gov
Peptide-based carriers: Gold nanoparticles have been successfully used to deliver peptide-based PKC inhibitors intracellularly, suggesting a potential strategy for enhancing the cellular uptake of targeted therapeutics. jove.comresearchgate.netnih.govyoutube.com
By investing in these research directions, the scientific community can build upon the foundation laid by this compound, paving the way for more effective, durable, and safer treatments for patients.
Q & A
Q. How can researchers ensure transparency and reproducibility in reporting this compound’s preclinical data?
- Methodological Answer: Adhere to ARRIVE guidelines for in vivo studies: report sample sizes, randomization methods, and blinding protocols. Share raw data (e.g., via Figshare or Zenodo) and analysis scripts (e.g., R/Python). Use standardized nomenclature for compound identifiers and biological models (e.g., Cellosaurus IDs) .
Literature and Citation Practices
Q. What criteria should guide the selection of primary literature for benchmarking this compound’s efficacy?
- Methodological Answer: Prioritize studies with full experimental protocols, raw data availability, and independent validation. Exclude non-peer-reviewed sources or studies lacking method details (e.g., unspecified assay conditions). Use citation tracking tools (e.g., Web of Science) to identify seminal and recent high-impact papers .
Q. How can researchers critically evaluate conflicting mechanistic hypotheses for this compound’s mode of action?
- Methodological Answer: Perform comparative pathway analysis using KEGG or Reactome databases. Validate hypotheses with genetic knockdown (siRNA/shRNA) or chemical inhibition in relevant models. Cite conflicting studies transparently, highlighting methodological differences (e.g., cell type, treatment duration) as potential resolution points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
